molecular formula C18H17NO3S B2432687 N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide CAS No. 1421455-79-9

N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No. B2432687
CAS RN: 1421455-79-9
M. Wt: 327.4
InChI Key: ARANZZFDZFZACS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide” is a complex organic molecule that contains several interesting functional groups. It includes a furan ring, a thiophene ring, a benzamide group, and a methoxy group . These groups are often found in biologically active compounds, so this molecule could potentially have interesting biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan and thiophene rings, both of which are five-membered heterocyclic rings, one containing an oxygen atom and the other a sulfur atom. The benzamide group would provide additional structural complexity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the furan, thiophene, and benzamide groups. For example, the heteroatoms in the furan and thiophene rings could engage in hydrogen bonding, influencing the compound’s solubility properties .

Scientific Research Applications

Anti-Tubercular Activity

Background: Tuberculosis (TB) remains a significant global health challenge, necessitating the development of new and effective anti-TB drugs. Pyrazinamide (PZA) is a front-line prodrug used in TB therapy.

Research Findings: In a study by Singireddi Srinivasarao et al., novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Notably:

Heterocyclic Chemistry: Thiophene Derivatives

Background: Thiophenes are heterocyclic compounds with diverse biological activities. They are of interest due to their potential therapeutic applications.

Research Findings: Mohareb et al. synthesized novel heterocyclic compounds from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds were evaluated for tumor cell growth inhibition in vitro. While the specific compound was not studied, it highlights the broader importance of synthetic thiophenes in cancer research .

Indole Derivatives: Plant Hormones and Pharmacological Activity

Background: Indole derivatives play crucial roles in both plant biology and pharmacology. One such derivative is indole-3-acetic acid (IAA), a plant hormone.

Research Findings: Indole derivatives exhibit diverse biological and clinical applications. For instance, IAA is involved in plant growth and development. While not directly related to the compound , understanding indole derivatives contributes to broader scientific knowledge .

Mechanism of Action

The mechanism of action of this compound is not known, as it is a novel compound that has not been studied in detail .

Future Directions

The potential biological activity of this compound makes it an interesting candidate for future study. Researchers could investigate its synthesis, properties, and potential uses in more detail .

properties

IUPAC Name

N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-21-16-6-4-15(5-7-16)18(20)19(11-14-8-9-22-13-14)12-17-3-2-10-23-17/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARANZZFDZFZACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.